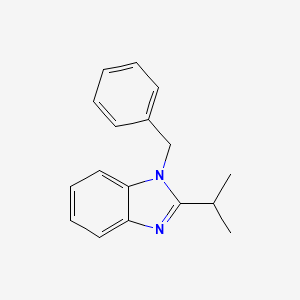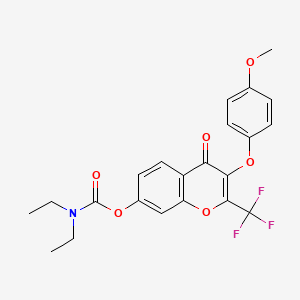![molecular formula C20H17N5OS B2552474 (2-甲基-8,9-二氢吡唑并[1,5-a]吡啶并[3,4-e]嘧啶-7(6H)-基)(2-苯基噻唑-4-基)甲酮 CAS No. 1705505-43-6](/img/structure/B2552474.png)
(2-甲基-8,9-二氢吡唑并[1,5-a]吡啶并[3,4-e]嘧啶-7(6H)-基)(2-苯基噻唑-4-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenylthiazol-4-yl)methanone is a complex heterocyclic compound with potential applications in various scientific fields. It features a fused ring system incorporating pyrazole, pyrido, and pyrimidine moieties, as well as a thiazole ring. Such structures are often explored for their biological activities, including potential therapeutic uses.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex molecules for material science and chemical biology.
Biology: Studied for potential as enzyme inhibitors or receptor modulators due to its complex structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or anti-microbial activities.
Industry: Utilized in the development of advanced materials or as precursors in dye and pigment production.
作用机制
Target of action
Pyrazolopyrimidines and thiazoles are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels. The specific target of “(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenylthiazol-4-yl)methanone” would depend on its precise chemical structure and any modifications it might have .
Mode of action
The mode of action of pyrazolopyrimidines and thiazoles can vary widely depending on their specific targets. They might inhibit or activate their targets, leading to changes in cellular signaling or metabolic pathways .
Biochemical pathways
The affected pathways would depend on the specific targets of “(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenylthiazol-4-yl)methanone”. Pyrazolopyrimidines and thiazoles have been found to affect a variety of biochemical pathways, including those involved in cell growth, inflammation, and neurotransmission .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenylthiazol-4-yl)methanone” would depend on its specific chemical structure. Factors that could influence its bioavailability include its solubility, stability, and the presence of functional groups that might be metabolized by the body .
Result of action
The molecular and cellular effects of “(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenylthiazol-4-yl)methanone” would depend on its specific targets and mode of action. These could include changes in gene expression, cell growth, or neurotransmission .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenylthiazol-4-yl)methanone”. For example, its activity might be affected by the presence of other drugs or by changes in the target cells’ environment .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenylthiazol-4-yl)methanone involves multi-step processes:
Starting Materials
Pyrazole derivative
Pyridine derivative
Thiazole derivative
Reaction Steps
Condensation: Initial condensation of pyrazole and pyridine derivatives.
Cyclization: Cyclization to form the core pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine structure.
Functionalization: Introduction of the thiazole ring via cross-coupling reactions.
Final Adjustments: Methylation and other functional group modifications to reach the final compound.
These reactions typically occur under controlled temperatures, often employing catalysts and solvents specific to each step.
Industrial Production Methods: Scaling up the synthesis for industrial purposes would involve optimization of reaction conditions to maximize yield and purity, focusing on cost-effective and safe methods. Continuous flow reactors and automated processes can enhance production efficiency.
化学反应分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, typically at the thiazole and pyrazole moieties.
Reduction: : Hydrogenation can be performed on specific parts of the molecule, potentially modifying its biological activity.
Substitution: : Functional group substitutions, particularly on the aromatic rings, to modify the compound’s properties.
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: : Halogenation or nitration reagents under controlled temperatures.
Major Products: The major products depend on the specific reactions but may include modified derivatives of the original compound with altered functional groups.
相似化合物的比较
Similar Compounds:
(2-methyl-8,9-dihydropyrazolo[1,5-a]quinoline-7(6H)-yl)(2-phenylthiazol-4-yl)methanone
(3-methyl-8,9-dihydropyrazolo[1,5-a]pyrimidin-6-yl)(2-phenylthiazol-4-yl)methanone
Uniqueness: This compound is unique due to its specific fusion of pyrazolo-pyrido-pyrimidine and phenylthiazole, resulting in distinctive physicochemical properties and potential biological activities not observed in its analogs.
属性
IUPAC Name |
(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c1-13-9-18-21-10-15-11-24(8-7-17(15)25(18)23-13)20(26)16-12-27-19(22-16)14-5-3-2-4-6-14/h2-6,9-10,12H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFCKGHYIAIZTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=CSC(=N4)C5=CC=CC=C5)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyridine-3-sulfonamide](/img/structure/B2552391.png)


![4-(4-Methylphenyl)-1-[(4-methylphenyl)methyl]-2-phenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate](/img/structure/B2552397.png)


![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide](/img/structure/B2552403.png)
![ethyl 7-(3-methoxypropyl)-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2552404.png)
![3-(4-bromophenyl)-6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552407.png)
![(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2552410.png)
![8-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2552411.png)
![N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2552412.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2552413.png)
![8-fluoro-2-(naphthalene-1-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole](/img/structure/B2552414.png)
